molecular formula C20H25FN2OS B2409719 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 954649-13-9

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2409719
CAS RN: 954649-13-9
M. Wt: 360.49
InChI Key: AYUZWURHAHDCCU-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide, also known as AEA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of fatty acid amides, which are known to modulate various physiological processes in the body.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

The metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the importance of understanding the biotransformation of chemical compounds. This study provides insights into the metabolic pathways that could be relevant for similar compounds, emphasizing the role of cytochrome P450 isoforms in the metabolism process. Such knowledge is crucial for assessing the environmental and health impacts of chemical exposure (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol using immobilized lipase showcases a method for synthesizing intermediate compounds for antimalarial drugs. This example illustrates the importance of selective chemical reactions in developing pharmaceuticals, providing a foundation for exploring the synthesis of complex molecules like N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide in drug development (Magadum & Yadav, 2018).

Photolysis and Thermolysis in Chemical Transformations

The study on photolysis and thermolysis of phenyl azide in acetic acid contributes to understanding how light and heat can induce chemical transformations. This research can inform the development of synthetic pathways for compounds like this compound, particularly in designing reactions for modifying or functionalizing molecules (Takeuchi & Koyama, 1982).

Crystal Structure of Thiophene Derivatives

Understanding the crystal structure of thiophene derivatives is crucial for material science and pharmaceuticals. This research offers insights into the structural properties that influence the biological activity and material characteristics of thiophene-containing compounds, potentially guiding the application of this compound in various domains (Nagaraju et al., 2018).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2OS/c21-18-7-5-16(6-8-18)13-20(24)22-14-19(17-9-12-25-15-17)23-10-3-1-2-4-11-23/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUZWURHAHDCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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